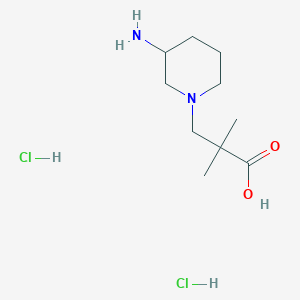

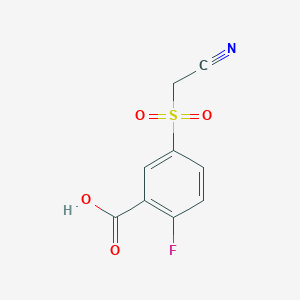

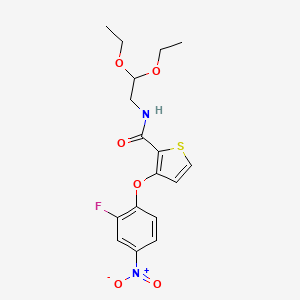

![molecular formula C16H18O3S2 B2510178 1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol CAS No. 338409-60-2](/img/structure/B2510178.png)

1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol” is a chemical compound with the molecular formula C16H18O3S2 . It has an average mass of 322.442 Da and a monoisotopic mass of 322.069733 Da . This product is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, a study on the synthetic exploration of sulfinyl radicals using sulfinyl sulfones reported the successful generation and use of sulfinyl radicals in a dual radical addition/radical coupling with unsaturated hydrocarbons . Another study described the direct synthesis of valuable compounds from organometallic reagents and a novel sulfinylamine reagent .

Molecular Structure Analysis

The molecular structure of “1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol” consists of 16 carbon atoms, 18 hydrogen atoms, 3 oxygen atoms, and 2 sulfur atoms .

Applications De Recherche Scientifique

Sulfonamide Inhibitors

Sulfonamide compounds, characterized by their significant bacteriostatic properties, have been utilized in various therapeutic areas beyond their initial application as antibiotics. Their incorporation into drugs spans across categories like diuretics, carbonic anhydrase inhibitors, antiepileptics, and more. The exploration of sulfonamide inhibitors in recent years has extended to target a variety of conditions including cancer, glaucoma, inflammation, and Alzheimer’s disease, highlighting their versatility and enduring value in drug development (Gulcin & Taslimi, 2018).

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors

Indolylarylsulfones, a potent class of HIV-1 non-nucleoside reverse transcriptase inhibitors, demonstrate the structural adaptability of sulfone-containing compounds. Through structural modifications, these compounds exhibit promising drug candidate profiles for AIDS treatment, showcasing the potential of sulfone and sulfonamide groups in addressing viral infections (Famiglini & Silvestri, 2018).

HPLC Applications in Drug Analysis

The application of sulfonate groups in high-performance liquid chromatography (HPLC) columns has facilitated the analysis of basic drugs, showcasing the utility of these groups in analytical chemistry and pharmacology (Flanagan, Harvey, & Spencer, 2001).

Downstream Processing in Biotechnology

In biotechnological applications, sulfone and sulfonamide compounds play critical roles in downstream processing, particularly in the purification of biologically produced diols such as 1,3-propanediol. Their functionality has been explored to improve yield, purity, and energy efficiency in bioprocesses, indicating their importance in industrial biotechnology (Xiu & Zeng, 2008).

Antioxidant and Anti-inflammatory Properties

The presence of sulfonamide groups in certain compounds has been associated with a range of biological effects, including antioxidant and anti-inflammatory properties. This suggests potential applications in preventing or treating diseases where oxidative stress and inflammation are significant factors (Kim & Park, 2016).

Medicinal Significance and Drug Discovery

The structural diversity offered by sulfur (SVI)-containing motifs, especially sulfonyl or sulfonamides, has been leveraged in the discovery of new therapeutic agents. These compounds have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities, highlighting their significance in medicinal chemistry and drug discovery (Zhao et al., 2018).

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-3-(4-methylphenyl)sulfanylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3S2/c1-13-7-9-15(10-8-13)20-11-14(17)12-21(18,19)16-5-3-2-4-6-16/h2-10,14,17H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZZZDQVRCKSLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(CS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

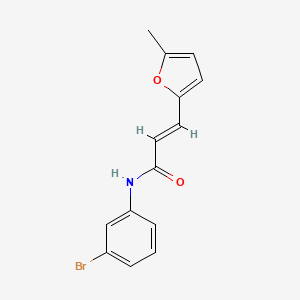

![5-Bromo-2-[[1-(oxetan-3-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2510099.png)

![4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2510102.png)

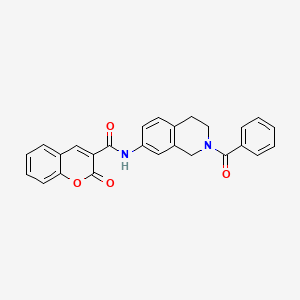

![6-Benzyl-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2510111.png)

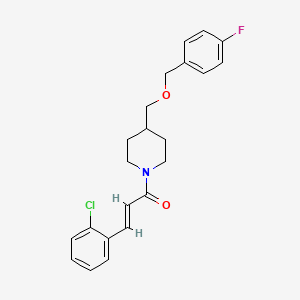

![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2510112.png)

![7-methyl-3-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2510113.png)